molecular formula C28H24BrNO3 B12039672 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12039672
M. Wt: 502.4 g/mol
InChI Key: DJFSMMJFGSHRCO-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, an isopropylphenyl group, and a quinolinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4 H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H24BrNO3

Molecular Weight

502.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO3/c1-17(2)19-5-7-20(8-6-19)26-15-24(23-14-18(3)4-13-25(23)30-26)28(32)33-16-27(31)21-9-11-22(29)12-10-21/h4-15,17H,16H2,1-3H3

InChI Key

DJFSMMJFGSHRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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